Cholecalciferol Impurity 13, also known as Cholecalciferol impurity A, is a compound associated with the vitamin D3 family. It is an impurity that can arise during the synthesis or storage of Cholecalciferol, which is crucial for calcium metabolism and bone health. Understanding this impurity's characteristics is essential for ensuring the quality and efficacy of vitamin D3 formulations.
Cholecalciferol, or vitamin D3, is primarily sourced from animal tissues and can also be synthesized through the ultraviolet irradiation of 7-dehydrocholesterol, which is found in the skin of animals. The presence of impurities such as Cholecalciferol Impurity 13 can occur due to incomplete reactions or degradation processes during storage or processing.
Cholecalciferol Impurity 13 falls under the category of chemical impurities in pharmaceutical products. It is classified as a seco-steroid and a hydroxy seco-steroid. The International Union of Pure and Applied Chemistry (IUPAC) identifies it with the name (3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-trien-3-ol .
The synthesis of Cholecalciferol typically involves the following methods:
The chemical synthesis often requires multiple steps, including:
During these processes, various impurities like Cholecalciferol Impurity 13 may form due to side reactions or incomplete reactions .
The molecular formula for Cholecalciferol Impurity 13 is , indicating it has a complex structure typical of steroid compounds. The structure features a seco-steroid framework with specific stereochemistry that influences its biological activity.
The compound's structural data can be represented as follows:
Cholecalciferol Impurity 13 can participate in several chemical reactions typical of steroid compounds:
These reactions are often facilitated by specific enzymes in biological systems or through chemical reagents in laboratory settings. The stability and reactivity of this impurity can significantly impact its behavior in formulations .
Cholecalciferol Impurity 13 may exhibit biological activity similar to that of Cholecalciferol, influencing calcium metabolism and bone health. Its mechanism involves:
Research indicates that impurities can modulate the pharmacokinetics and pharmacodynamics of active compounds, potentially leading to altered therapeutic effects .
Relevant analyses include high-performance liquid chromatography (HPLC) for quantification and characterization of impurities .
Cholecalciferol Impurity 13 serves primarily as an analytical reference point in pharmaceutical development. Understanding its presence is crucial for:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8